N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H30N6O and its molecular weight is 430.556. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
- The compound shows potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models suggest a significant role of the N1 aromatic ring in steric binding interactions with the receptor (Shim et al., 2002).
Synthesis and Evaluation in Pharmacology
- Heterocyclic analogues of this compound have been synthesized and evaluated as potential antipsychotic agents, demonstrating significant in vivo activities in behavioral models (Norman et al., 1996).
In Silico and Biological Evaluation
- A multicomponent cyclocondensation reaction involving similar compounds has been developed, leading to the creation of polyhydroquinoline scaffolds. These compounds have been evaluated for antibacterial, antitubercular, and antimalarial activities, revealing noticeable activities against first-line drugs (Sapariya et al., 2017).
Structure-Activity Relationships
- Analysis of pyrazole derivatives as cannabinoid receptor antagonists indicates that specific structural requirements are crucial for potent and selective CB1 receptor antagonistic activity. The most potent compounds in this series are used for further pharmacological investigations (Lan et al., 1999).
Enantioselective Synthesis Process
- A novel synthesis process for a CGRP receptor inhibitor, involving this compound, has been developed. It includes a stereoselective synthesis method and the creation of chiral indazolyl amino ester subunits (Cann et al., 2012).
Metabolism and Disposition Studies
- The compound has been studied in the context of its metabolism and disposition in humans, particularly as an orexin 1 and 2 receptor antagonist. Its elimination and metabolite profiles have been extensively analyzed (Renzulli et al., 2011).
properties
IUPAC Name |
5-(3-methylphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-16-6-5-7-18(14-16)23-21(15-26-30-23)25(32)29-19-10-12-31(13-11-19)24-20-8-3-4-9-22(20)27-17(2)28-24/h5-7,14-15,19H,3-4,8-13H2,1-2H3,(H,26,30)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTJVIUQOFBMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.